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Compound of Interest

Compound Name:
(S)-(+)-1-METHOXY-2-

PROPYLAMINE

Cat. No.: B1588276 Get Quote

An In-depth Technical Guide to (S)-(+)-1-Methoxy-2-propylamine for Researchers and Drug

Development Professionals

Core Compound Identity
Chemical Name: (S)-(+)-1-Methoxy-2-propylamine

CAS Number: 99636-32-5[1][2][3][4][5]

Structure:

IUPAC Name: (2S)-1-methoxypropan-2-amine[6][7]

Molecular Formula: C₄H₁₁NO[1][2][4][6][7][8][9]

SMILES: COC--INVALID-LINK--N[8][10]

InChI Key: NXMXETCTWNXSFG-BYPYZUCNSA-N[1][6][8][10]

Quantitative Data Summary
This section summarizes the key physicochemical and biological activity data for (S)-(+)-1-
Methoxy-2-propylamine.
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Physicochemical Properties
Property Value Source(s)

Molecular Weight 89.14 g/mol [1][2][4][5][7][8]

Density 0.844 - 0.845 g/cm³ [6][11]

Boiling Point 98-99°C [6]

Melting Point -95°C [6]

Flash Point 8.5 - 9°C [6][10]

Optical Rotation +11.5° (Neat) [6]

Water Solubility Fully miscible [1][3][6]

Enantiomeric Excess ≥99.5% (for ChiPros® grade) [10]

Biological Activity and Applications
(S)-(+)-1-Methoxy-2-propylamine serves as a critical chiral intermediate in the synthesis of

various biologically active compounds.

Application Area Target
Reported Efficacy
of Derivatives

Source(s)

Obesity Treatment
Human Melanocortin-

4 (MC4) Receptor

Kᵢ = 1.8 nM (binding

assays for antagonist)

Inflammatory

Diseases
p38 MAP Kinase

IC₅₀ < 100 nM (for

some

imidazopyrimidine

derivatives)

Antiviral
Hepatitis C Virus

Polymerase

IC₅₀ = 3.2 μM (in viral

replication assays)

Antiviral Papilloma Virus
Growth inhibition

demonstrated
[2][8]
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Experimental Protocols
Detailed methodologies for the synthesis of (S)-(+)-1-Methoxy-2-propylamine and its

subsequent use in the preparation of a p38 MAP kinase inhibitor are outlined below.

Biocatalytic Synthesis of (S)-(+)-1-Methoxy-2-
propylamine via Transamination
This protocol describes a common and environmentally friendly method for producing the target

compound with high enantiomeric purity. The process utilizes a transaminase enzyme to

catalyze the asymmetric amination of a prochiral ketone.

Materials:

Methoxyacetone (substrate)

Isopropylamine (amine donor)

ω-Transaminase (biocatalyst)

Pyridoxal 5'-phosphate (PLP) (cofactor)

Aqueous buffer (e.g., phosphate buffer, pH 7-8)

Organic solvent (e.g., MTBE) for specific applications

Procedure:

A reaction vessel is charged with an aqueous buffer.

The ω-transaminase enzyme and pyridoxal 5'-phosphate cofactor are added and gently

mixed until dissolved.

Methoxyacetone, the ketone substrate, is added to the mixture.

Isopropylamine, serving as the amine donor, is then introduced to initiate the reaction. An

excess of the amine donor is typically used to drive the reaction equilibrium towards product

formation.
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The reaction is maintained at a controlled temperature (e.g., 30-50°C) and pH for a specified

duration (e.g., 2-24 hours), with gentle agitation.

Reaction progress is monitored by techniques such as Gas Chromatography (GC) or High-

Performance Liquid Chromatography (HPLC) to determine the conversion of

methoxyacetone and the enantiomeric excess of the (S)-(+)-1-Methoxy-2-propylamine
product.

Upon completion, the enzyme may be removed by filtration or centrifugation.

The product is then isolated from the aqueous solution. Due to its high water solubility and

volatility, this often involves distillation or extraction procedures.

A specific semi-preparative example yielded (S)-1-methoxypropan-2-amine with 88.3%

conversion and 98.6% enantiomeric excess from 150 mM of 1-methoxypropan-2-one over 48

hours using 0.5 mg/mL of MsmeAmDH (an amine dehydrogenase).[6]

Synthesis of Imidazopyrimidine-based p38 MAP Kinase
Inhibitors
(S)-(+)-1-Methoxy-2-propylamine is a key building block for a class of potent p38 MAP kinase

inhibitors. The following is a generalized synthetic scheme.

Step 1: Synthesis of the Imidazopyrimidine Core This step typically involves the condensation

of an aminopyrimidine with a halo-ketone, which is not detailed here as it does not directly

involve the title compound.

Step 2: Introduction of the Chiral Side Chain The primary amine of (S)-(+)-1-Methoxy-2-
propylamine is used to displace a leaving group on the imidazopyrimidine core, forming the

final inhibitor.

Materials:

Functionalized imidazopyrimidine core (e.g., a chloro- or bromo-substituted derivative)

(S)-(+)-1-Methoxy-2-propylamine
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A suitable solvent (e.g., DMF, DMSO)

A non-nucleophilic base (e.g., DIPEA, K₂CO₃)

Procedure:

The functionalized imidazopyrimidine core is dissolved in the chosen solvent in a reaction

flask.

(S)-(+)-1-Methoxy-2-propylamine (typically 1.1 to 1.5 equivalents) and the base (2-3

equivalents) are added to the solution.

The reaction mixture is heated (e.g., to 80-120°C) and stirred for several hours until the

starting material is consumed, as monitored by TLC or LC-MS.

After cooling to room temperature, the reaction mixture is typically diluted with water and

extracted with an organic solvent (e.g., ethyl acetate).

The combined organic layers are washed with brine, dried over a drying agent (e.g., Na₂SO₄

or MgSO₄), filtered, and concentrated under reduced pressure.

The crude product is then purified by column chromatography on silica gel to yield the final

p38 MAP kinase inhibitor.

Visualizations
The following diagrams illustrate key processes and pathways related to (S)-(+)-1-Methoxy-2-
propylamine.
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Biocatalytic Synthesis Workflow

Reactants Biocatalyst System

Products

Methoxyacetone

ω-Transaminase

Isopropylamine

(S)-1-Methoxy-2-propylamine Acetone

PLP (Cofactor)

Click to download full resolution via product page

Caption: Biocatalytic synthesis of (S)-1-Methoxy-2-propylamine.

Role in p38 Inhibitor Synthesis

(S)-1-Methoxy-
2-propylamine

Nucleophilic Substitution

Imidazopyrimidine Core
(with leaving group)

Final p38 MAP
Kinase Inhibitor

Click to download full resolution via product page

Caption: Use as a key intermediate in drug synthesis.
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p38 MAP Kinase Signaling Pathway Inhibition
Cellular Stress / Cytokines

(e.g., TNF-α, IL-1β)

MAPKKK

MKK3/6

p38 MAPK

Downstream Substrates
(e.g., transcription factors)

Inflammatory Response

p38 Inhibitor
(derived from title compound)

Click to download full resolution via product page

Caption: Mechanism of action for derived p38 MAPK inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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